

Spectroscopic Profile of 5-(Trifluoromethyl)-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-indanone

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(Trifluoromethyl)-1-indanone**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the indanone core, making it a subject of interest in medicinal chemistry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

While direct experimental spectra for **5-(Trifluoromethyl)-1-indanone** are not readily available in public databases, the following data are predicted based on the analysis of structurally similar compounds, such as 5-fluoro-1-indanone and other trifluoromethyl-substituted aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons, leading to a downfield shift.

Table 1: Predicted ¹H NMR Data for **5-(Trifluoromethyl)-1-indanone**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Aromatic CH
~ 7.6 - 7.7	d	1H	Aromatic CH
~ 7.5	s	1H	Aromatic CH
~ 3.1 - 3.3	t	2H	-CH ₂ -
~ 2.7 - 2.9	t	2H	-CH ₂ -C=O

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show resonances for all ten carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for **5-(Trifluoromethyl)-1-indanone**

Chemical Shift (δ) (ppm)	Assignment
~ 205 - 208	C=O
~ 155 - 158	Ar-C
~ 135 - 138	Ar-C
~ 130 - 133 (q, $^{13}\text{JCF} \approx 270$ Hz)	-CF ₃
~ 128 - 131	Ar-CH
~ 125 - 128	Ar-CH
~ 122 - 125	Ar-CH
~ 36 - 39	-CH ₂ -
~ 25 - 28	-CH ₂ -C=O

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. The presence of the trifluoromethyl group will result in strong C-F stretching bands.

Table 3: Predicted IR Absorption Data for **5-(Trifluoromethyl)-1-indanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2980 - 2850	Medium	Aliphatic C-H Stretch
~ 1710 - 1730	Strong	C=O Stretch (Ketone)
~ 1600, 1480	Medium	Aromatic C=C Stretch
~ 1320, 1160, 1120	Strong	C-F Stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (200.16 g/mol).[1][2] A common fragmentation pathway for indanones is the loss of a carbon monoxide (CO) molecule.

Table 4: Predicted Mass Spectrometry Data for **5-(Trifluoromethyl)-1-indanone**

m/z	Interpretation
201	[M+H] ⁺ (Calculated for C ₁₀ H ₇ F ₃ O: 201.05)
200	[M] ⁺ (Molecular Ion)
172	[M-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like **5-(Trifluoromethyl)-1-indanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **5-(Trifluoromethyl)-1-indanone** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition:
 - The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
 - For ^1H NMR, a standard single-pulse experiment is typically used.
 - For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-(Trifluoromethyl)-1-indanone** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

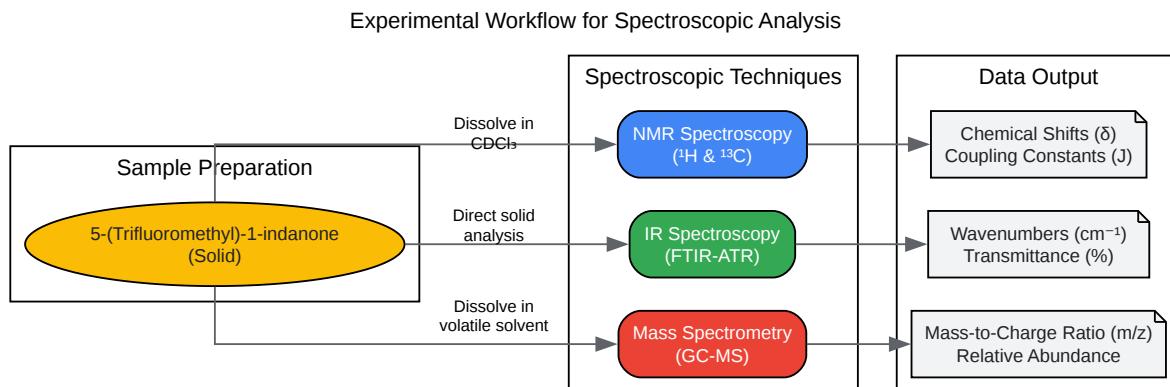
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.
 - Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **5-(Trifluoromethyl)-1-indanone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
 - Inject a small volume of the solution into the GC-MS system.
 - The sample is vaporized and separated on a capillary GC column.
 - The separated components are then introduced into the mass spectrometer.
 - Ionization is typically achieved by electron impact (EI).
 - The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-(Trifluoromethyl)-1-indanone**.



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Caption: Spectroscopic analysis workflow for **5-(Trifluoromethyl)-1-indanone**.

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References

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